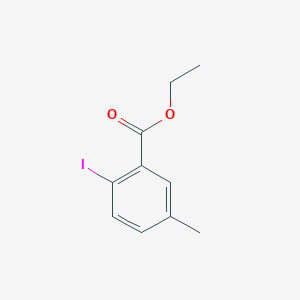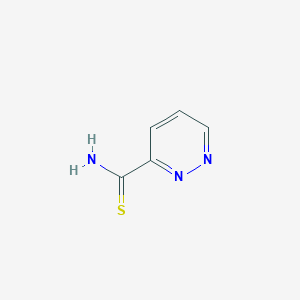
Pyrrolidine-1-carboximidamide acetate
Übersicht
Beschreibung
Pyrrolidine-1-carboximidamide acetate is a biochemical compound used for proteomics research . It has a molecular formula of C5H11N3•C2H4O2 and a molecular weight of 173.21 .
Molecular Structure Analysis
The molecular structure of Pyrrolidine-1-carboximidamide acetate is represented by the formula C5H11N3•C2H4O2 . The InChI code for the compound is InChI=1S/C5H11N3/c6-5(7)8-3-1-2-4-8/h1-4H2,(H3,6,7) .Physical And Chemical Properties Analysis
Pyrrolidine-1-carboximidamide acetate has a molecular weight of 173.21 . The compound has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Asymmetric Organocatalysis
Pyrrolidine-1-carboximidamide acetate: is utilized in the field of asymmetric organocatalysis. It serves as a building block for synthesizing chiral pyrrolidine-based organocatalysts. These catalysts are crucial for inducing stereoselectivity in chemical reactions, which is fundamental in producing enantiomerically pure pharmaceuticals .
Synthesis of Bioactive Molecules
The compound plays a significant role in the synthesis of bioactive molecules, especially those with a pyrrolidine ring. This structural motif is common in biologically active natural and synthetic compounds, making it a valuable scaffold in drug discovery .
Chemical Building Blocks
As a chemical building block, Pyrrolidine-1-carboximidamide acetate is used in the construction of complex molecular architectures. Its versatility allows for the development of various synthetic pathways in organic chemistry .
Ligand Design
In the design of ligands, this compound provides a pyrrolidine scaffold that can be functionalized to bind selectively to specific targets. This is particularly useful in the development of new therapeutic agents where target specificity is paramount .
Natural Product Synthesis
The compound is also employed in the synthesis of natural products. Its structural features enable the formation of complex natural compounds, which can have various applications in medicine and biology .
Material Science
In material science, Pyrrolidine-1-carboximidamide acetate can be used to create novel materials with unique properties. Its incorporation into polymers or other materials could lead to advancements in technology and industry .
Catalysis Research
It is instrumental in catalysis research, where it can be used to study new catalytic processes or improve existing ones. The compound’s properties may help in understanding reaction mechanisms and developing more efficient catalysts .
Educational Research
Lastly, this compound is used in educational research to teach advanced concepts in organic chemistry and catalysis. It provides a practical example for students to understand the application of theoretical knowledge .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyrrolidine-1-carboximidamide acetate is a derivative of pyrrolidine alkaloids . These alkaloids have been shown to interact with a variety of targets, including various enzymes, receptors, and cellular structures . .
Mode of Action
Pyrrolidine alkaloids, in general, have been shown to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, and modulating enzymatic activity .
Pharmacokinetics
The molecular weight of pyrrolidine-1-carboximidamide acetate is 17321 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given the wide range of biological activities exhibited by pyrrolidine alkaloids , it is likely that Pyrrolidine-1-carboximidamide acetate may have diverse effects at the molecular and cellular level.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of many compounds .
Eigenschaften
IUPAC Name |
acetic acid;pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.C2H4O2/c6-5(7)8-3-1-2-4-8;1-2(3)4/h1-4H2,(H3,6,7);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMGRNLCRCULRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCN(C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-1-carboximidamide acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride](/img/structure/B1418340.png)
![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)







![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)



![Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1418363.png)